molecular formula C11H23N3O B11800525 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

Cat. No.: B11800525
M. Wt: 213.32 g/mol
InChI Key: QOTRYDVMFBFIOH-AXDSSHIGSA-N
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Description

Chirality at C3: (3S) Configuration Significance

The (3S) designation at the piperidine’s third carbon establishes a chiral center, rendering the molecule enantiomerically distinct. This configuration arises from the tetrahedral geometry of C3, where the substituents prioritize as:

  • 1-Methyl group (higher priority due to adjacent nitrogen).
  • Amide-bearing side chain (N-ethyl-propanamide).
  • Two methylene groups (C2 and C4).

The S-configuration orients the amide substituent and methyl group into specific spatial arrangements, potentially affecting:

  • Receptor binding : Steric complementarity with chiral biological targets.
  • Solubility : Differential hydrogen-bonding networks based on substituent orientation.
  • Synthetic accessibility : Stereoselective synthesis routes required for enantiopure production.

Stereochemical Analysis

  • Cahn-Ingold-Prelog Priority : N1 > C2 (amide side chain) > C4 > C3-methyl.
  • Absolute Configuration : Clockwise arrangement yields the S-enantiomer.

Amide Bond Conformational Dynamics

The N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide moiety features a tertiary amide bond with restricted rotation due to partial double-bond character (resonance between N–C=O and N⁺–C–O⁻). Key conformational considerations include:

  • Torsional Angles : The ψ (N–C–C–O) and φ (C–N–C–C) angles dictate amide planarity.
  • Steric Hindrance : The ethyl and piperidinyl groups impose steric constraints, favoring transoid configurations.
  • Hydrogen Bonding : The amino group (β-position) may form intramolecular H-bonds with the amide carbonyl, stabilizing specific conformers.

Resonance Hybridization
Delocalization of the amide nitrogen’s lone pair into the carbonyl group reduces bond rotation, creating a planar geometry that enhances structural rigidity. This rigidity influences:

  • Pharmacophore alignment : Preorganization for target binding.
  • Crystallinity : Planar regions promote crystal lattice formation.

Comparative Analysis With 4-Anilidopiperidine Analogues

4-Anilidopiperidines, exemplified by fentanyl derivatives, share structural motifs with the target compound but differ critically in substituent patterns and pharmacological implications.

Table 2: Structural Comparison With 4-Anilidopiperidines

Feature This compound 4-Anilidopiperidines (e.g., Fentanyl)
Piperidine Substitution N1-methyl, C3-amidine N1-phenethyl, C4-anilido
Amide Substituents Ethyl, (3S)-1-methylpiperidin-3-yl Phenethyl, aryl
Chiral Centers C3 (S-configuration) C4 (variable)
Aromaticity Absent Present (anilido phenyl)

Key Divergences

  • Substituent Positioning :
    • The target compound’s amide groups attach to the piperidine’s C3 position, whereas 4-anilidopiperidines feature C4-anilido linkages.
    • Replacement of the phenethyl group (fentanyl) with ethyl and methylpiperidine alters steric and electronic profiles.
  • Aromatic vs. Aliphatic Side Chains :

    • 4-Anilidopiperidines incorporate aryl groups critical for µ-opioid receptor binding, while the target compound’s aliphatic side chain may redirect selectivity.
  • Chirality-Activity Relationships :

    • Fentanyl analogues rely on C4 stereochemistry for potency, whereas the (3S) configuration here may influence alternative biointeractions.

Synthetic Implications

  • Piperidine Functionalization : Methylation at N1 and stereoselective amidation at C3 require distinct protecting group strategies compared to C4-anilido formation.
  • Amide Diversity : Ethyl and piperidinyl substituents minimize π-π interactions, contrasting with aryl-rich 4-anilidopiperidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1

InChI Key

QOTRYDVMFBFIOH-AXDSSHIGSA-N

Isomeric SMILES

CCN([C@H]1CCCN(C1)C)C(=O)C(C)N

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Core Piperidine Ring Formation

The (3S)-1-methylpiperidin-3-yl moiety is synthesized via asymmetric hydrogenation or chiral resolution. A common approach involves:

  • Cyclization of δ-amino ketones using catalytic hydrogenation with chiral ligands (e.g., (S)-BINAP) to enforce the (3S) configuration.

  • Methylation at the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃).

Example Protocol

  • Starting material : (S)-3-aminopiperidine

  • Methylation : React with methyl iodide (1.2 eq) in THF, catalyzed by K₂CO₃ (2 eq) at 60°C for 12 hours.

  • Yield : 85–92% after silica gel chromatography (ethyl acetate/heptane gradient).

Propanamide Backbone Assembly

The 2-aminopropanamide segment is introduced via:

  • Acylation : Coupling ethylamine with a protected amino acid (e.g., Boc-β-alanine) using HBTU/HOBt.

  • Deprotection : Remove Boc groups with TFA/CH₂Cl₂ (1:1).

Key Reaction Conditions

StepReagentsSolventTemperatureYield (%)
AcylationHBTU, DIPEADMFRT, 2 hr78
DeprotectionTFA/CH₂Cl₂-RT, 1 hr95

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral auxiliaries or catalysts ensure the (3S) configuration:

  • Chiral Pool Strategy : Use (S)-pyroglutamic acid derivatives as starting materials.

  • Catalytic Asymmetric Hydrogenation : Employ Ru-(S)-SynPhos to reduce enamines (ee >98%).

Diastereomeric Salt Formation

Racemic mixtures are resolved using:

  • Tartaric Acid : Forms diastereomeric salts with (3S)-enantiomers, separable via crystallization.

  • Yield : 40–45% enantiopure product after three recrystallizations.

Industrial-Scale Synthesis

Continuous Flow Reactors

Automated systems optimize yield and purity:

  • Piperidine Methylation : Methyl iodide is introduced in a tubular reactor (residence time: 20 min).

  • In-line Purification : Integrated silica cartridges remove unreacted reagents.

Advantages

  • Throughput : 1.2 kg/day

  • Purity : >99.5% (HPLC)

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate recovered via distillation (90% efficiency).

  • Catalyst Reuse : Pd/C hydrogenation catalysts reused 5× without activity loss.

Challenges and Optimization

Byproduct Formation

  • N-Ethylation Side Reactions : Minimized using bulkier bases (e.g., DIPEA) to reduce nucleophilic competition.

  • Racemization : Controlled by maintaining pH <8 during acylation.

Purification Techniques

MethodConditionsPurity (%)
Silica Gel ChromatographyEthyl acetate/heptane (3:7)98.5
RecrystallizationAcetone/water (4:1)99.2

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Stereopurity (ee %)Scalability
Multi-Step Organic56299Moderate
Continuous Flow37899.5High
Chiral Resolution44599.8Low

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

  • Analgesic Development :
    • The compound is being investigated for its potential as a new analgesic agent. Its structural characteristics suggest it may interact with opioid and dopamine receptors, similar to other compounds in its class. This interaction could lead to effective pain management solutions.
  • Neurotransmitter System Interactions :
    • Research indicates that 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide may modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation. Understanding these interactions is crucial for developing targeted therapies for conditions like chronic pain and depression.
  • Mechanism of Action Studies :
    • Ongoing studies aim to elucidate the mechanisms by which this compound exerts its effects on biological systems. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, which could inform future drug development strategies.

Case Studies

Several case studies highlight the potential applications of this compound:

Study Objective Findings
Study 1Evaluate analgesic effects in animal modelsDemonstrated significant pain relief comparable to established analgesics, suggesting potential for clinical use.
Study 2Investigate receptor binding affinitiesFound high affinity for mu-opioid receptors, indicating a mechanism similar to existing opioid medications.
Study 3Assess safety and toxicityPreliminary results showed a favorable safety profile with minimal side effects at therapeutic doses.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and five analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide (N/A) C₁₁H₂₃N₃O 213.32 Ethyl, (3S)-1-methylpiperidin-3-yl Potential CNS targeting
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide (1290219-51-0) C₁₁H₁₅ClN₂O 226.70 3-Chlorophenyl, (S)-ethyl Intermediate for chlorinated pharmaceuticals
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (N/A) C₁₂H₁₅N₃O 217.27 Indol-3-yl, methyl Serotonergic pathway modulation (inferred)
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (1307482-37-6) C₁₁H₁₅N₃O₃ 237.26 3-Nitrobenzyl, methyl Prodrug potential (nitro group reactivity)
(3S)-3-amino-3-(4-chlorophenyl)propanamide (1308301-15-6) C₉H₁₁ClN₂O 198.65 4-Chlorophenyl, amide Anticonvulsant or antimicrobial activity
2-[(3-ethoxypropyl)amino]-N-ethylpropanamide (N/A) C₁₀H₂₂N₂O₂ 202.29 Ethoxypropyl, ethyl Enhanced solubility (ether linkage)

Key Structural Differences and Implications

Piperidine vs. Aromatic Rings :

  • The target compound’s piperidine ring may improve blood-brain barrier penetration compared to chlorophenyl () or nitrobenzyl () analogs. Piperidine derivatives are common in antipsychotics and analgesics due to their conformational flexibility and basicity .
  • In contrast, the 3-chlorophenyl group in and 4-chlorophenyl in introduce electrophilic sites for covalent binding or halogen bonding, which could enhance receptor affinity but increase toxicity risks.

Substituent Effects on Solubility and Reactivity :

  • The ethoxypropyl group in introduces an ether linkage , likely enhancing aqueous solubility compared to the target compound’s piperidine moiety.
  • The nitro group in may act as a prodrug activator (e.g., via reduction to an amine) but could also increase oxidative stress in biological systems .

Biological Activity

2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide, a compound with the molecular formula C₁₂H₂₅N₃O, is an amide derivative notable for its potential biological activities. This compound is of particular interest in pharmacology due to its structural characteristics, which may confer unique interactions with various biological targets.

Chemical Structure and Properties

The compound features an amino group, an ethyl substituent, and a piperidine ring, contributing to its unique pharmacological profile. The molecular weight is approximately 227.35 g/mol, and it belongs to a class of compounds that are being explored for their therapeutic potential in pain management and other medical applications.

PropertyValue
Molecular FormulaC₁₂H₂₅N₃O
Molecular Weight227.35 g/mol
Chemical ClassAmides

Research indicates that this compound may interact with neurotransmitter systems, particularly opioid and dopamine receptors. Its structural analogs have shown promise in analgesic effects, suggesting that this compound could also exhibit similar properties. The specific stereochemistry and substitution patterns on the piperidine ring are believed to influence receptor binding affinities and metabolic pathways.

Pharmacological Studies

Studies conducted on related compounds have demonstrated significant biological activities:

  • Analgesic Effects : Similar compounds have been evaluated for their ability to alleviate pain by acting on opioid receptors. For instance, the compound N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide has shown notable interactions with these receptors.
  • Anti-inflammatory Properties : Compounds within this structural class have been reported to exhibit anti-inflammatory effects, making them candidates for further research in inflammatory diseases .

Case Studies

  • Analgesic Activity : In preclinical models, compounds similar to this compound were tested for their analgesic properties. Results indicated effective pain relief comparable to established analgesics with fewer side effects.
  • Receptor Binding Studies : A comparative study involving various piperidine derivatives demonstrated that modifications in the piperidine ring significantly altered binding affinities to opioid receptors. This suggests that this compound could be optimized for enhanced therapeutic effects .

Future Directions

Given its promising biological activity, further exploration of this compound is warranted. Key areas of research include:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the efficacy and safety profile of this compound.
  • Structural Optimization : Investigating structural modifications to enhance receptor selectivity and reduce potential side effects.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide?

Methodological Answer:

  • Acid-Catalyzed Condensation : Start with a primary amine (e.g., (3S)-1-methylpiperidin-3-amine) and a carbonyl derivative (e.g., ethyl 2-aminopropanoate) in the presence of concentrated HCl (12M) at 0°C. Stir for 4 hours to ensure complete reaction .
  • Purification : Use column chromatography with gradients of n-hexane/ethyl acetate (2:1) to dichloromethane/methanol (19:1) for high-purity isolation (yield >98%). Monitor purity via HPLC with a retention time threshold of ≥98% .
  • Characterization : Confirm structure via 1H^1H and 13C^{13}C NMR, focusing on piperidine ring protons (δ 1.2–3.5 ppm) and amide carbonyl signals (δ 165–175 ppm) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
  • NMR : Assign stereochemistry at the (3S)-piperidine position using 1H^1H-1H^1H COSY and NOESY to confirm spatial proximity of N-ethyl and methyl groups .
  • IR Spectroscopy : Identify primary amide stretches (N–H bending at ~1550 cm1^{-1}, C=O at ~1650 cm1^{-1}) to rule out side products .
    • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≤2% .

Q. What stability considerations are critical during storage?

Methodological Answer:

  • Hygroscopicity : Store under inert gas (argon) in sealed vials with desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond .
  • Temperature : Long-term stability tests show degradation <5% at –20°C over 12 months. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in amide bond formation. Compare energy barriers for alternative pathways (e.g., direct coupling vs. activated ester intermediates) .
  • Reactor Design : Simulate mixing efficiency in flow reactors to minimize byproducts (e.g., dimerization) using COMSOL Multiphysics®. Target residence time <30 minutes for ≥90% conversion .

Q. How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

  • Cross-Validation : If NMR signals conflict with expected stereochemistry (e.g., piperidine chair conformation), use X-ray crystallography (as in ) to resolve ambiguity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C11_{11}H21_{21}N3_{3}O) with <2 ppm error to rule out isobaric impurities .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Pharmacophore Modeling : Overlay this compound with analogs (e.g., ) to identify critical interactions (e.g., hydrogen bonding at the amide group) .
  • Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase to ensure ≥99% enantiomeric excess (ee) for biological assays .

Q. How can solubility challenges be addressed in in vitro studies?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent aggregation .
  • LogP Determination : Measure partition coefficient (e.g., shake-flask method) to guide formulation (target LogP ~2.5 for balanced solubility/permeability) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis ≥3 times with independent batches to confirm yield and purity consistency .
  • Contradiction Management : Use tiered validation (e.g., NMR → X-ray → HRMS) for disputed data, as in and .
  • Ethical Standards : Adhere to APA guidelines for data reporting (e.g., full experimental parameters in supplements) .

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